2-(2-Methyloxiran-2-yl)furan

Description

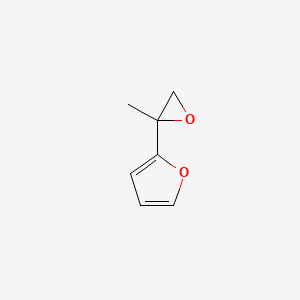

Structure

2D Structure

3D Structure

Properties

CAS No. |

85575-91-3 |

|---|---|

Molecular Formula |

C7H8O2 |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

2-(2-methyloxiran-2-yl)furan |

InChI |

InChI=1S/C7H8O2/c1-7(5-9-7)6-3-2-4-8-6/h2-4H,5H2,1H3 |

InChI Key |

LQHNQXLSMFCSDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CO1)C2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 2 Methyloxiran 2 Yl Furan

Strategies for the Construction of the Oxirane Moiety

The formation of the oxirane ring on a furan-containing substrate is a common synthetic strategy. This typically involves the conversion of a functional group at the 2-position of the furan (B31954) ring into the desired 2-methyloxirane structure. Key methods include the epoxidation of an olefinic precursor and intramolecular ring-closing reactions.

Stereoselective Epoxidation Pathways for Olefinic Precursors

A direct and widely used method for forming oxiranes is the epoxidation of a carbon-carbon double bond. For the synthesis of 2-(2-methyloxiran-2-yl)furan, the logical olefinic precursor is 2-isopropenylfuran. The challenge in this approach lies in achieving chemoselectivity, as the furan ring itself is susceptible to oxidation. rsc.orgmdpi.com

Common oxidizing agents used for epoxidation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). However, strong oxidants can lead to oxidative ring-opening of the furan moiety to form 1,4-dicarbonyl compounds or other degradation products. rsc.orgresearchgate.netrsc.org Therefore, milder and more selective conditions are often required. The oxidation of furan derivatives can sometimes lead to the formation of endoperoxides, which can rearrange to other structures. rsc.org

Strategic selection of the oxidizing system is crucial to preserve the furan ring. For instance, the oxidation of certain natural products containing a furan moiety has been shown to proceed regioselectively, preserving the furan ring when reactions are conducted at lower temperatures. mdpi.com Transition metal-catalyzed epoxidations, using reagents like hydrogen peroxide or tert-butyl hydroperoxide in the presence of catalysts based on titanium, vanadium, or molybdenum, can offer enhanced selectivity and stereocontrol.

Ring-Closing Reactions to Form Substituted Oxiranes

An alternative to direct epoxidation is the formation of the oxirane ring through an intramolecular cyclization reaction. This typically involves a precursor molecule containing a hydroxyl group and a leaving group on adjacent carbon atoms (a halohydrin).

A plausible synthetic sequence for this compound via this pathway could start from 2-acetylfuran.

Nucleophilic Addition: Reaction of 2-acetylfuran with a methyl Grignard reagent (methylmagnesium bromide) or methyllithium would yield the tertiary alcohol, 2-(furan-2-yl)propan-2-ol.

Halohydrin Formation: The resulting alcohol can be converted into a halohydrin. For example, reaction with a source of hypohalous acid (e.g., N-bromosuccinimide in the presence of water) could form the corresponding bromohydrin.

Intramolecular Cyclization: Treatment of the halohydrin with a base (e.g., sodium hydroxide or potassium tert-butoxide) promotes an intramolecular SN2 reaction (Williamson ether synthesis), where the deprotonated hydroxyl group displaces the adjacent halide to form the oxirane ring. acs.org

This ring-closing strategy avoids the use of strong oxidizing agents that could degrade the furan ring, offering a potentially milder route to the target compound. Similar ring-expansion strategies, where an existing epoxide is opened and re-closed to form a more substituted oxirane, have also been reported in other systems. acs.org

Approaches for the Furan Ring Formation and Functionalization

This synthetic strategy focuses on constructing the furan ring from acyclic precursors that already contain, or can be easily converted to, the 2-methyloxirane side chain. This approach can be advantageous if the oxirane moiety is sensitive to the conditions required for furan ring functionalization.

Cyclization Reactions for Substituted Furan Ring Synthesis

Several classical and modern methods exist for the synthesis of substituted furan rings from acyclic precursors.

The Paal-Knorr furan synthesis is one of the most fundamental methods, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. pharmaguideline.comorganic-chemistry.org To synthesize a precursor for this compound, one could envision a 1,4-dicarbonyl compound where one of the carbonyl groups is masked or part of a more complex functional group that can be converted to the methyloxirane post-cyclization. The reaction is typically promoted by protic acids (like sulfuric acid) or Lewis acids. organic-chemistry.org

Other notable cyclization methods include:

Fiest–Benary Furan Synthesis: The reaction of an α-halo ketone with a β-dicarbonyl compound. pharmaguideline.com

Gold- or Platinum-Catalyzed Cycloisomerization: These reactions can form substituted furans from precursors like propargylic oxiranes or allenyl ketones under mild conditions. organic-chemistry.org For example, the cycloisomerization of an acetylenic epoxide could potentially be a direct route to furan-containing oxiranes. organic-chemistry.org

Intramolecular Cyclization of Unsaturated Acyloxy Sulfones: This method provides a route to fused furan ring systems and could be adapted for the synthesis of substituted furans. nih.gov

The table below summarizes some key cyclization reactions for furan synthesis.

| Reaction Name | Precursor Type | Typical Reagents/Catalysts | Reference |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | Acid catalysts (H₂SO₄, p-TsOH), Lewis acids | pharmaguideline.comorganic-chemistry.org |

| Fiest–Benary Synthesis | α-Halo Ketone + β-Dicarbonyl | Base (Ammonia, Pyridine) | pharmaguideline.com |

| Gold-Catalyzed Cycloisomerization | Conjugated Allenones | Au nanoparticles on TiO₂ | organic-chemistry.org |

| Indium-Catalyzed Cycloisomerization | Acetylenic Epoxides | InCl₃ | organic-chemistry.org |

Post-Synthetic Functionalization of the Furan Moiety

This approach involves modifying a simple, pre-formed furan ring to introduce the desired side chain. The furan ring can undergo various electrophilic substitution reactions, which can be used to install a handle for further elaboration. pharmaguideline.com

A key transformation is the Friedel-Crafts acylation . Furan can be acylated with acid anhydrides or acid halides, typically using a mild Lewis acid catalyst like boron trifluoride or phosphoric acid, to introduce an acyl group at the 2-position. pharmaguideline.com The reaction of furan with acetic anhydride would yield 2-acetylfuran, which, as described in section 2.1.2, is a versatile precursor for the synthesis of the 2-methyloxirane moiety.

Other functionalization reactions include:

Halogenation: Furan reacts vigorously with chlorine and bromine, but milder conditions can be used to produce 2-bromofuran or 2-chlorofuran. pharmaguideline.com These halogenated furans can then participate in cross-coupling reactions (e.g., Suzuki, Stille) to build more complex side chains.

Nitration and Sulfonation: These reactions are also possible using mild reagents, such as acetyl nitrate for nitration and a pyridine-sulfur trioxide complex for sulfonation. pharmaguideline.com

Lithiation: Furan can be deprotonated at the 2-position using a strong base like n-butyllithium. The resulting 2-furyllithium is a potent nucleophile that can react with various electrophiles, including ketones like acetone, to build the carbon skeleton of the side chain. Subsequent steps could then be used to form the oxirane.

This post-synthetic functionalization strategy is often highly practical, as it starts from simple, commercially available furan and builds complexity in a controlled manner.

Chemo-, Regio-, and Stereoselectivity Control in the Synthesis of this compound

While specific literature on the chemo-, regio-, and stereoselective synthesis of this compound is not extensively detailed, principles from related transformations can be applied to predict and control these outcomes. The most direct synthetic route to this compound is the epoxidation of 2-isopropenylfuran. The control of selectivity in this key step is paramount.

Chemoselectivity: The primary challenge in the epoxidation of 2-isopropenylfuran is to selectively oxidize the alkene's double bond without affecting the electron-rich furan ring. The furan nucleus is susceptible to oxidation and can undergo various reactions, including ring-opening or participation in Diels-Alder reactions. researchgate.net The choice of oxidant is therefore critical. Milder epoxidizing agents, such as dimethyldioxirane (DMDO) or Jacobsen's catalyst with a suitable oxidant, are often preferred over more aggressive reagents like peroxy acids (e.g., m-CPBA), which can lead to side reactions with the furan ring.

Regioselectivity: In substrates with multiple double bonds, regioselectivity would be a key consideration. For 2-isopropenylfuran, there is only one exocyclic double bond, making regioselectivity in the epoxidation step straightforward as the furan ring's aromaticity makes its double bonds less reactive towards typical epoxidation conditions compared to the isolated alkene.

Stereoselectivity: As 2-isopropenylfuran is a prochiral molecule, its epoxidation can lead to the formation of a racemic mixture of (R)- and (S)-2-(2-methyloxiran-2-yl)furan. Achieving stereoselectivity to produce a single enantiomer requires the use of chiral catalysts. Asymmetric epoxidation methods are well-established in organic synthesis. For instance, the Sharpless asymmetric epoxidation is effective for allylic alcohols, while the Jacobsen-Katsuki epoxidation is highly effective for cis-disubstituted and trisubstituted olefins. The choice of a specific chiral catalyst system would be crucial for inducing enantioselectivity in the formation of the oxirane ring. nih.govrsc.org The development of such a stereoselective synthesis would be highly valuable for applications where chirality is critical, such as in the synthesis of pharmaceuticals or other biologically active molecules. nih.gov

| Selectivity Type | Key Challenge | Potential Strategy |

| Chemoselectivity | Oxidation of alkene vs. furan ring | Use of mild oxidants (e.g., DMDO), metal-catalyzed systems (e.g., Jacobsen's catalyst) |

| Regioselectivity | N/A (single exocyclic double bond) | The inherent reactivity difference between the alkene and the aromatic furan ring directs the reaction. |

| Stereoselectivity | Control of enantiomeric excess | Asymmetric epoxidation using chiral catalysts (e.g., Jacobsen-Katsuki epoxidation) |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. und.edu This involves considering aspects such as the use of renewable feedstocks, solvent-free conditions, and catalytic methods.

Modern organic synthesis increasingly focuses on minimizing waste and energy consumption. researchgate.net One effective strategy is the use of solvent-free reaction conditions, which can reduce the environmental impact associated with solvent production, use, and disposal. For the epoxidation of 2-isopropenylfuran, a solvent-free approach could potentially be achieved using a solid-supported catalyst or by running the reaction in a neat liquid phase if the starting material is a liquid at the reaction temperature.

Catalytic methods are at the heart of green chemistry. The use of catalysts, particularly heterogeneous catalysts, can offer significant advantages, including milder reaction conditions, higher selectivity, and easier separation and recycling of the catalyst. For the synthesis of furan derivatives, various solid acid catalysts like Amberlyst® 15 have been employed successfully. researchgate.net In the context of epoxidation, catalysts based on transition metals can enable the use of greener oxidants, such as hydrogen peroxide, in place of traditional peroxy acids, with water being the only byproduct.

Table of Potential Green Catalytic Systems for Epoxidation:

| Catalyst Type | Oxidant | Advantages |

|---|---|---|

| Heterogeneous Titanium-silicalite (TS-1) | Hydrogen Peroxide | High selectivity, reusable catalyst, water as byproduct. |

| Manganese Salen Complexes (Jacobsen's Catalyst) | Sodium Hypochlorite | High enantioselectivity for asymmetric epoxidation. |

The furanic core of this compound can be sourced from renewable biomass, which aligns perfectly with the principles of green chemistry. mdpi.com Lignocellulosic biomass, which is abundant and non-edible, is a prime feedstock for the production of furan derivatives. mdpi.com

The key platform chemical derived from the hemicellulose portion of biomass is furfural (B47365). researchgate.net Furfural can be converted into a variety of valuable chemicals. For the synthesis of the target molecule, a plausible pathway would involve the conversion of furfural to 2-acetylfuran, followed by a Wittig-type reaction to form 2-isopropenylfuran. Alternatively, 2-methylfuran (B129897), which can also be produced from furfural, could potentially be elaborated to the desired precursor. researchgate.netmdpi.com The use of such bio-based routes significantly reduces the reliance on fossil fuels and contributes to a more sustainable chemical industry. mdpi.com

Pathway from Biomass to Furanic Precursor:

Lignocellulosic Biomass (containing hemicellulose) → Acid Hydrolysis/Dehydration → Furfural

Furfural → Various chemical transformations → 2-Isopropenylfuran (Precursor for epoxidation)

Derivatization and Analogue Synthesis of the this compound Framework

The this compound framework is a versatile scaffold for the synthesis of a diverse range of more complex molecules, owing to the reactivity of both the furan ring and the epoxide. depauw.edu

The epoxide ring is susceptible to nucleophilic ring-opening reactions, which can proceed via either an SN1 or SN2 mechanism depending on the reaction conditions and the nature of the nucleophile. This allows for the introduction of a wide variety of functional groups. For example, reaction with amines would lead to the formation of amino alcohols, which are important structural motifs in many pharmaceuticals. depauw.edu

Examples of Epoxide Ring-Opening Reactions:

| Nucleophile | Product |

|---|---|

| Water (hydrolysis) | Diol |

| Alcohols | Alkoxy alcohol |

| Amines | Amino alcohol |

Furthermore, the furan ring itself can undergo a range of transformations. One notable reaction is the Achmatowicz reaction, where the furan is oxidized and rearranged to a dihydropyranone. This transformation is a powerful tool for the synthesis of carbohydrates and other natural products. depauw.edu Additionally, the furan ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic systems. researchgate.net

The combination of these reactive sites allows for a diversity-oriented synthesis approach, where a common intermediate, this compound, can be used to generate a library of structurally diverse compounds for applications in drug discovery and materials science. depauw.edu

Chemical Reactivity and Reaction Mechanisms of 2 2 Methyloxiran 2 Yl Furan

Ring-Opening Reactions of the Oxirane Moiety

The three-membered epoxide ring in 2-(2-methyloxiran-2-yl)furan is susceptible to cleavage under different conditions, resulting in a diverse range of products. The regioselectivity and stereoselectivity of these ring-opening reactions are governed by the nature of the attacking species and the reaction conditions. Epoxides are versatile electrophiles that facilitate the stereospecific formation of ring-opened products with a wide array of nucleophiles. mdpi.com

Nucleophilic Ring-Opening Pathways and Product Divergence

The reaction of this compound with nucleophiles typically follows an SN2 mechanism. libretexts.org The nucleophile attacks one of the carbon atoms of the epoxide ring, causing the ring to open and a new carbon-nucleophile bond to form. The regioselectivity of this attack is influenced by both steric and electronic factors.

Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom of the oxirane ring. libretexts.org This is a characteristic feature of base-catalyzed epoxide opening, which is a typical SN2 reaction. libretexts.org

| Nucleophile | Reaction Conditions | Major Product |

| OH⁻ | Aqueous base | 2-(Furan-2-yl)propane-1,2-diol |

| RO⁻ | Anhydrous alcohol, base | 1-(Furan-2-yl)-2-alkoxypropan-2-ol |

| RNH₂ | Neat or in a polar solvent | 1-(Furan-2-yl)-2-(alkylamino)propan-2-ol |

| CN⁻ | Aqueous KCN | 3-(Furan-2-yl)-3-hydroxy-2-methylpropanenitrile |

Electrophilic and Lewis Acid-Catalyzed Ring-Opening Mechanisms

The presence of electrophiles or Lewis acids activates the oxirane ring of this compound toward nucleophilic attack. The electrophile or Lewis acid coordinates with the oxygen atom of the epoxide, increasing the electrophilicity of the carbon atoms and facilitating ring opening. nih.gov

This activation can alter the regioselectivity compared to nucleophilic ring-opening under basic conditions. The nucleophilic attack often occurs at the more substituted carbon atom due to the stabilization of the resulting carbocation-like transition state. The regiochemistry of acid-catalyzed ring-opening is dependent on the epoxide's structure, and a mixture of products can often be formed. libretexts.org For instance, the reaction of 1,2-epoxy-1-methylcyclohexane with HBr results in the nucleophile attacking the tertiary center. libretexts.org

Rearrangement Reactions and Isomerization Processes Involving Oxirane Cleavage

Cleavage of the oxirane ring in this compound can also be accompanied by rearrangement reactions. Under acidic conditions, the protonated epoxide can undergo a rearrangement to form a carbonyl compound. This type of reaction involves a series of steps including protonation, elimination of water, and tautomerization. wiley-vch.de

Reactivity of the Furan (B31954) Ring System

The furan ring in this compound is an electron-rich aromatic system capable of participating in various reactions, such as electrophilic aromatic substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution on the Furan Moiety

The furan ring is highly reactive towards electrophilic aromatic substitution, more so than benzene. pearson.compearson.com Mild reagents and conditions are generally sufficient for these reactions to occur. pearson.compearson.com Substitution preferentially occurs at the 2- and 5-positions. quora.comchemicalbook.com This is because the intermediate carbocation formed during substitution at these positions is more stable, with three resonance structures, compared to the two resonance structures for substitution at the 3-position. pearson.comquora.comchemicalbook.com

| Reaction | Reagents | Major Product |

| Nitration | HNO₃/H₂SO₄ | 2-(2-Methyloxiran-2-yl)-5-nitrofuran |

| Bromination | Br₂/dioxane | 5-Bromo-2-(2-methyloxiran-2-yl)furan |

| Acylation | (CH₃CO)₂O/BF₃·OEt₂ | 1-(5-(2-Methyloxiran-2-yl)furan-2-yl)ethan-1-one |

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Furan Diene

The furan ring can function as a diene in Diels-Alder reactions, reacting with a dienophile to create a bicyclic adduct. youtube.com The Diels-Alder reaction is a significant process in the chemistry of renewable resources, offering an atom-economical route for synthesizing fine chemicals. nih.gov The reactivity of the furan ring in these [4+2] cycloaddition reactions is influenced by the substituents on both the furan and the dienophile. tudelft.nl While furans are generally slow to react in Diels-Alder cycloadditions, connecting the diene and dienophile can increase the reaction rate. youtube.com

The presence of the 2-(2-methyloxiran-2-yl) substituent can influence the stereoselectivity of the Diels-Alder reaction. The reaction of this compound with a dienophile like maleic anhydride can result in both endo and exo adducts, with the ratio being dependent on the reaction conditions. Interestingly, some intramolecular Diels-Alder reactions involving a furan ring have been shown to favor the exo product due to conformational restraints. youtube.com

Oxidation and Reduction Transformations of the Furan Core

The furan ring is susceptible to both oxidation and reduction, though its stability is influenced by substituents. In many furan-containing compounds, oxidation can lead to a loss of aromaticity and the formation of various products, including enediones or ring-opened derivatives. For instance, the oxidation of some furan derivatives with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or singlet oxygen can result in dearomatization. nih.gov Conversely, the reduction of the furan moiety, often a challenging transformation due to the ring's aromatic stability, can yield tetrahydrofuran derivatives. However, the conditions required for such transformations can be harsh and may lead to ring opening. pharmaguideline.com The presence of the methyloxirane substituent on this compound would likely influence the regioselectivity and feasibility of these transformations, a subject that awaits experimental investigation.

Intermolecular and Intramolecular Reactivity Studies of this compound

The bifunctional nature of this compound, possessing both a nucleophilic furan ring and an electrophilic oxirane ring, suggests a rich potential for both intermolecular and intramolecular reactions.

Intermolecular Reactions: The furan ring could engage in electrophilic aromatic substitution reactions, with the position of substitution being directed by the oxirane-containing side chain. Furthermore, the oxirane ring is a prime target for nucleophilic attack, leading to ring-opening products. The specific outcomes of these reactions would depend on the nature of the attacking reagent and the reaction conditions.

Intramolecular Reactions: The proximity of the furan and oxirane rings raises the possibility of intramolecular cyclization reactions. Under acidic or thermal conditions, the furan ring could potentially act as an internal nucleophile, attacking the oxirane ring to form novel bicyclic or spirocyclic systems. The regioselectivity and stereoselectivity of such transformations would be of significant synthetic interest.

Mechanistic Investigations and Kinetic Studies of Transformations Involving this compound

A thorough understanding of the reactivity of this compound would necessitate detailed mechanistic and kinetic studies.

Transition State Analysis and Reaction Coordinate Determination

Computational chemistry could play a pivotal role in predicting the most likely reaction pathways and in understanding the energetic profiles of various transformations. Theoretical calculations, such as those performed for the reactions of other furan derivatives with hydroxyl radicals, can provide valuable insights into transition state geometries and activation energies. whiterose.ac.uknih.govresearchgate.net For this compound, transition state analysis would be crucial for predicting the outcomes of, for example, intramolecular cyclizations or rearrangements.

Influence of Catalysis on Reaction Selectivity and Rate

Catalysis would undoubtedly be a key tool in controlling the reactivity of this compound. Lewis acids could be employed to activate the oxirane ring towards nucleophilic attack, while transition metal catalysts could mediate a variety of transformations involving either the furan or the oxirane moiety. The choice of catalyst would be critical in directing the reaction towards a desired outcome, be it selective ring-opening of the oxirane, functionalization of the furan ring, or a specific intramolecular rearrangement. The influence of catalysis on the reaction rates and the selective formation of specific isomers would be a primary focus of such studies.

Spectroscopic and Computational Approaches for Structural Elucidation of 2 2 Methyloxiran 2 Yl Furan and Its Derivatives

Methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the atomic framework can be assembled.

The ¹H and ¹³C NMR spectra provide information on the chemical environment of each proton and carbon atom, respectively. The predicted chemical shifts for 2-(2-Methyloxiran-2-yl)furan are based on established values for furan (B31954) and epoxide moieties. libretexts.orgstackexchange.com

The furan ring protons (H3, H4, H5) are expected to appear in the aromatic region, with distinct chemical shifts due to their positions relative to the oxygen atom and the oxirane substituent. The H5 proton, adjacent to the oxygen, is typically the most deshielded. The protons of the oxirane ring's methylene (B1212753) group (H6) are diastereotopic due to the adjacent chiral center (C2') and are expected to appear as distinct signals in the upfield region, typically between 2.5 and 3.5 ppm. libretexts.org The methyl group protons (H7) would appear as a singlet further upfield.

Similarly, the ¹³C NMR spectrum would show distinct signals for the furan carbons (C2, C3, C4, C5) and the oxirane carbons (C2', C3'). The carbon atom C2, bearing the oxirane substituent, and the furan carbon C5, adjacent to the ring oxygen, are expected at the downfield end of the furan signals. The strained nature of the epoxide ring influences its carbon signals, which typically appear in the 40-60 ppm range. libretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan Ring | ||

| C2 | - | ~152-155 |

| C3 | ~6.2-6.4 | ~108-112 |

| C4 | ~6.3-6.5 | ~110-114 |

| C5 | ~7.3-7.5 | ~141-144 |

| Oxirane Ring | ||

| C2' | - | ~55-60 |

| C3' | ~2.8-3.2 (diastereotopic) | ~47-52 |

| Substituents | ||

| C4' (CH₃) | ~1.5-1.7 | ~20-25 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent furan protons (H3-H4 and H4-H5), confirming their sequence in the ring. No correlations would be expected between the furan protons and the isolated oxirane or methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the table above (e.g., H3 to C3, H4 to C4, H5 to C5, H6 protons to C3', and H7 protons to C4').

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is vital for connecting different functional groups. Key HMBC correlations expected for this compound would include:

Correlations from the furan proton H3 to carbons C2, C4, and C5.

A crucial correlation from H3 to the quaternary oxirane carbon C2', confirming the connection between the furan and oxirane rings.

Correlations from the methyl protons (H7) to the oxirane carbons C2' and C3'.

Correlations from the oxirane methylene protons (H6) to the methyl carbon (C4') and the quaternary carbon (C2').

These combined 2D NMR experiments would provide an unambiguous assignment of the entire molecular structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

The IR spectrum of this compound is expected to show characteristic bands for both the furan and epoxide rings. The furan ring typically exhibits several key vibrations: C-H stretching just above 3100 cm⁻¹, C=C stretching bands around 1580-1450 cm⁻¹, and ring breathing modes (including the C-O-C stretch) in the 1250-1000 cm⁻¹ region. udayton.eduglobalresearchonline.netcdnsciencepub.com

The epoxide ring has characteristic vibrational modes due to its strained three-membered structure. These include an asymmetric ring stretching (or "ring breathing") mode, often seen as a strong band around 1250 cm⁻¹, and other symmetric stretching and deformation bands between 950 and 750 cm⁻¹. researchgate.netspectroscopyonline.com The presence of these distinct bands would confirm the integrity of both ring systems within the molecule.

Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Furan C-H Stretch | 3120-3160 | 3120-3160 |

| Alkyl C-H Stretch | 2850-3000 | 2850-3000 |

| Furan C=C Stretch | 1580, 1490, 1380 | Strong, variable |

| Epoxide Ring Breathing (Asymmetric Stretch) | ~1250 | ~1250 |

| Furan C-O-C Stretch | 1180-1010 | 1180-1010 |

| Epoxide Symmetric Stretch / Deformations | 950-810, 880-750 | 950-810, 880-750 |

| Furan C-H Out-of-Plane Bend | ~740 | Weak |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern upon ionization. For this compound (C₇H₈O₂), the exact mass of the molecular ion (M⁺˙) would be 124.0524 g/mol .

Under electron impact (EI) ionization, the molecular ion would likely be observed, and it would undergo characteristic fragmentation. Key fragmentation pathways would involve cleavage of the bond between the two rings and fragmentation within each ring system. nih.goved.ac.uknasa.gov

Predicted major fragmentation pathways include:

Loss of a methyl radical (•CH₃): Cleavage of the C2'-C4' bond would result in a stable furan-substituted oxonium ion at m/z 109.

Cleavage of the C2-C2' bond: This would lead to a furyl cation (m/z 67) or, more likely, a furan-2-yl-carbonyl cation (m/z 95) after rearrangement and loss of a methyl radical.

Loss of carbon monoxide (CO): A common fragmentation pathway for furans involves the loss of CO from the molecular ion or subsequent fragments. cdnsciencepub.com For instance, the molecular ion (m/z 124) could lose CO to give a fragment at m/z 96.

Formation of the furan-2-ylmethyl cation: Cleavage and rearrangement could lead to the formation of a highly stable ion at m/z 81.

Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Structure |

| 124 | [M]⁺˙ (Molecular Ion) |

| 109 | [M - CH₃]⁺ |

| 95 | [C₅H₃O₂]⁺ (Furan-2-yl-carbonyl cation) |

| 81 | [C₅H₅O]⁺ (Furan-2-ylmethyl cation) |

| 67 | [C₄H₃O]⁺ (Furyl cation) |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Should this compound or a suitable derivative be obtained as a single crystal, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the connectivity established by NMR.

Furthermore, the crystal structure would reveal the three-dimensional packing of the molecules in the crystal lattice. This allows for the analysis of intermolecular interactions, such as potential weak hydrogen bonds (e.g., C-H···O interactions involving the furan or oxirane oxygen atoms) and π-π stacking interactions between furan rings of adjacent molecules. This information is invaluable for understanding the physical properties of the compound in the solid state.

Chiroptical Spectroscopic Methods for Absolute Configuration Assignment (if applicable)

The C2' carbon of the oxirane ring in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S). Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of a chiral sample. nih.govmdpi.com

These techniques measure the differential absorption of left and right circularly polarized light. The assignment of the absolute configuration is typically achieved by comparing the experimental ECD or VCD spectrum with theoretical spectra generated through quantum chemical calculations (e.g., using Density Functional Theory, DFT). mdpi.comnih.gov

The computational procedure involves:

Generating theoretical spectra for one of the enantiomers (e.g., the (S)-enantiomer).

Performing a conformational search to identify all low-energy conformers.

Calculating the ECD or VCD spectrum for each conformer and averaging them based on their Boltzmann population.

Comparing the resulting theoretical spectrum with the experimental spectrum.

A match between the experimental spectrum and the calculated spectrum for the (S)-enantiomer would confirm the absolute configuration as S. A mirror-image relationship would indicate the R configuration. This non-empirical approach provides a reliable method for assigning the absolute stereochemistry of chiral molecules like this compound. nih.govmsu.edu

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters and Molecular Geometry

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into molecular structure, stability, and reactivity. These computational methods are particularly valuable for the structural elucidation of complex organic molecules like this compound and its derivatives. By solving approximations of the Schrödinger equation, these techniques can predict a wide range of molecular properties, including equilibrium geometries, spectroscopic parameters (such as NMR chemical shifts and vibrational frequencies), and electronic characteristics. This section details the application of several key quantum chemical approaches for the comprehensive analysis of this compound.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. mdpi.com It has proven to be a robust and cost-effective approach for predicting the geometric and electronic properties of molecules. ekb.eg The core principle of DFT is that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wave function of all electrons.

Geometry Optimization: The first step in most quantum chemical studies is to find the molecule's most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. This is achieved through a process called geometry optimization. Starting with an initial guess of the molecular structure, DFT calculations iteratively adjust the positions of the atoms to minimize the total energy of the system. ekb.eg At the optimized geometry, the net forces on all atoms are zero, corresponding to a stationary point on the potential energy surface.

For this compound, geometry optimization would reveal precise bond lengths, bond angles, and dihedral angles. For instance, the planarity of the furan ring and the geometry of the oxirane ring, including the C-O and C-C bond lengths, would be accurately determined. While specific optimized parameters for this compound are not extensively published, data from DFT studies on related furan derivatives provide a reference. For example, a study on furan and its methylated derivatives using the B3LYP/cc-pVTZ level of theory provides a baseline for the furan ring's geometry. globalresearchonline.net The introduction of the methyloxirane substituent at the C2 position would be expected to cause minor distortions in the furan ring's geometry due to steric and electronic interactions.

Electronic Structure Analysis: Once the geometry is optimized, DFT is used to analyze the electronic structure. This includes calculating the distribution of electron density, molecular orbital energies, and electrostatic potential. Such analyses help in understanding the molecule's charge distribution, identifying reactive sites, and predicting its chemical behavior. acadpubl.eu For this compound, this would involve mapping the electron density to understand how it is distributed between the aromatic furan ring and the strained, polar oxirane ring.

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

Quantum chemical calculations are highly effective in predicting spectroscopic data, which is crucial for confirming molecular structures determined experimentally.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (δ). globalresearchonline.netdergipark.org.tr The method computes the magnetic shielding tensor for each nucleus in the molecule, which is then used to predict the chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

Theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound would help in assigning the signals observed in experimental spectra. Although specific data for this compound is scarce, calculations on 2-methylfuran (B129897) provide a useful comparison. globalresearchonline.net The presence of the electronegative oxygen atom in the adjacent oxirane ring and the methyl group would significantly influence the chemical shifts of the furan protons and carbons in this compound compared to unsubstituted furan or 2-methylfuran.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methylfuran (Illustrative Example) Calculated using DFT (B3LYP/cc-pVTZ). Data adapted from a study on furan derivatives. globalresearchonline.net This table is for a related compound to illustrate the type of data generated.

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| C2 | 152.0 |

| C3 | 106.5 |

| C4 | 110.0 |

| C5 | 140.0 |

| H3 | 6.2 |

| H4 | 6.3 |

| H5 | 7.3 |

| CH3 | 2.2 |

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. semanticscholar.org After geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to atomic displacements. The results provide a set of normal modes of vibration and their corresponding frequencies. nih.gov

For this compound, these calculations would predict characteristic vibrational modes, such as the C-H stretching of the furan ring, the ring breathing modes of both the furan and oxirane rings, and the C-O stretching of the ether linkages. A theoretical spectrum can be generated and compared with experimental IR or Raman spectra to confirm the structure and assign the observed absorption bands. For instance, studies on furan and its derivatives have identified characteristic ring stretching vibrations between 1000 and 1500 cm⁻¹. globalresearchonline.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding and predicting chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.

The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. acadpubl.eu The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, FMO analysis would likely show the HOMO localized predominantly on the electron-rich furan ring, indicating that this part of the molecule is prone to electrophilic attack. The LUMO, conversely, might be distributed over both rings, with potential contributions from the strained C-O bonds of the oxirane ring, suggesting susceptibility to nucleophilic attack at the oxirane carbons.

From the HOMO and LUMO energies, various reactivity indices can be calculated:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Table 2: Illustrative Frontier Orbital Data for a Furan Derivative This table presents conceptual data to illustrate the outputs of an FMO analysis.

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| E(HOMO) | -6.5 | Energy of the highest occupied molecular orbital (electron-donating ability) |

| E(LUMO) | -1.2 | Energy of the lowest unoccupied molecular orbital (electron-accepting ability) |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates chemical stability and reactivity |

Conformational Analysis and Potential Energy Surface Mapping

Many molecules, including this compound, are not rigid structures and can exist in multiple spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the furan ring and the oxirane ring. To study this, a potential energy surface (PES) scan is performed. researchgate.net This involves systematically changing the dihedral angle of the rotating bond and calculating the molecule's energy at each step. The resulting plot of energy versus dihedral angle reveals the positions of energy minima (stable conformers) and energy maxima (transition states between conformers).

A PES map for this compound would likely show distinct low-energy conformers corresponding to different relative orientations of the two rings. Understanding the energy barriers between these conformers is crucial for predicting the molecule's dynamic behavior and which conformation is likely to be dominant under specific conditions. This information is also vital for interpreting experimental spectra, as the observed data is often an average over the populated conformations.

Advanced Research Applications and Utility of 2 2 Methyloxiran 2 Yl Furan

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The dual reactivity of 2-(2-methyloxiran-2-yl)furan, stemming from its epoxide and furan (B31954) functionalities, positions it as a valuable intermediate in organic synthesis. The strained oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions, while the furan ring can participate in various cycloadditions and electrophilic substitution reactions. This complementary reactivity allows for the construction of intricate molecular architectures.

Precursor in the Multistep Synthesis of Diverse Heterocyclic Scaffolds

The inherent structure of this compound makes it a promising precursor for the synthesis of a variety of heterocyclic compounds. The epoxide ring can be opened by a range of nucleophiles, including amines, thiols, and alcohols, to introduce diverse functional groups. Subsequent intramolecular reactions involving the furan ring can then lead to the formation of new heterocyclic systems. depauw.edusemanticscholar.orgrsc.orgnih.gov

For instance, the reaction of this compound with primary amines would yield amino alcohols. The resulting secondary amine and hydroxyl group are well-positioned for subsequent cyclization reactions. Acid-catalyzed cyclization could lead to the formation of substituted piperidine (B6355638) or other nitrogen-containing heterocycles, which are common motifs in alkaloids and other biologically active molecules. rsc.orgnih.govimperial.ac.ukslideshare.net

Similarly, reaction with sulfur nucleophiles could pave the way for the synthesis of sulfur-containing heterocycles. rsc.org The initial ring-opening of the epoxide with a thiol would be followed by an intramolecular cyclization, potentially involving the furan ring, to generate thiomorpholine (B91149) derivatives or other sulfur-containing ring systems.

The furan ring itself can be a precursor to other heterocycles. For example, oxidation of the furan ring can lead to the formation of pyranones, and reactions with dienophiles in Diels-Alder reactions can be a gateway to complex polycyclic systems. wikipedia.org The combination of these transformations with the initial epoxide ring-opening allows for a diversity-oriented synthesis approach starting from a single, readily accessible building block. depauw.edu

Intermediate in Cascade, Domino, and Multicomponent Reactions

The bifunctional nature of this compound makes it an ideal candidate for use in cascade, domino, and multicomponent reactions, which are highly efficient processes for the construction of complex molecules in a single pot. researchgate.netnih.govbohrium.com These reactions minimize waste and purification steps, aligning with the principles of green chemistry.

A hypothetical cascade reaction could be initiated by the acid-catalyzed opening of the epoxide ring by an external nucleophile. The resulting intermediate could then undergo an intramolecular cyclization involving the furan ring, triggered by the same acid catalyst. researchgate.netbohrium.comrsc.org This would allow for the rapid assembly of complex heterocyclic scaffolds from simple starting materials.

In the context of multicomponent reactions, this compound could act as a bifunctional component, reacting with two or more other reactants in a single operation. For example, a three-component reaction could involve an amine, a carbonyl compound, and this compound, where the amine and carbonyl compound first form an imine, which then participates in a reaction with both the furan and epoxide moieties to generate a complex heterocyclic product. researchgate.netmdpi.com

The furan-maleimide Diels-Alder reaction is a well-known "click" reaction, and while not directly involving the epoxide, it highlights the potential for domino reactions where an initial reaction at the epoxide could be followed by a Diels-Alder reaction of the furan ring, leading to highly complex structures. researchgate.netrug.nl

Application in Polymer Chemistry and Materials Science Research

The presence of a polymerizable epoxide group and a furan ring that can impart unique properties makes this compound a valuable monomer in polymer chemistry and materials science. Its bio-based potential, with furans being derivable from biomass, further enhances its appeal for developing sustainable materials. researchgate.net

Monomer for Ring-Opening Polymerization and Copolymerization Studies

The oxirane ring of this compound can undergo ring-opening polymerization to produce polyethers. google.comresearchgate.net This polymerization can be initiated by cationic or anionic initiators, leading to polymers with a furan-containing side chain. The presence of the furan group can influence the polymerization kinetics and the properties of the resulting polymer.

Copolymerization of this compound with other epoxides allows for the synthesis of copolymers with tailored properties. For example, copolymerization with conventional petroleum-based epoxides can introduce bio-based content and modify the thermal and mechanical properties of the final material. The furan moiety can also serve as a site for post-polymerization modification, allowing for the introduction of other functional groups.

| Polymerization Method | Initiator/Catalyst | Resulting Polymer | Potential Properties |

| Cationic Ring-Opening | Lewis Acids (e.g., BF3·OEt2), Brønsted Acids | Poly(this compound) | Furan-functionalized polyether, potential for crosslinking |

| Anionic Ring-Opening | Strong bases (e.g., alkoxides) | Poly(this compound) | Furan-functionalized polyether, controlled molecular weight |

| Copolymerization | Various | Copolymers with other epoxides | Tunable glass transition temperature, mechanical strength, and bio-based content |

Incorporation into Polymer Architectures for Tunable Material Properties (e.g., thermosets, coatings, adhesives)

This compound and similar furan-based epoxides are increasingly being investigated as components in thermosetting resins, coatings, and adhesives, often as a bio-based alternative to bisphenol A (BPA) based epoxies. researchgate.netd-nb.inforesearchgate.netrsc.org

In thermosets , the epoxide group can react with curing agents such as amines or anhydrides to form a cross-linked network. mdpi.com The furan rings within the polymer network can contribute to enhanced thermal stability and char formation, which is beneficial for fire-retardant materials. google.com

For coatings , furan-based epoxy resins can offer good adhesion and chemical resistance. researchgate.net The incorporation of the furan moiety can also influence the surface properties and reactivity of the coating.

In the field of adhesives , furan-based epoxy resins have shown promising results, in some cases outperforming their petroleum-based counterparts in terms of adhesive strength, particularly on composite materials. researchgate.netd-nb.inforesearchgate.netrsc.org The polarity and potential for hydrogen bonding associated with the furan ring and the hydroxyl groups formed during curing can contribute to strong interfacial adhesion.

| Application | Curing Agent | Key Advantages of Furan Moiety |

| Thermosets | Amines, Anhydrides | Enhanced thermal stability, increased char yield, bio-based content |

| Coatings | Various | Good adhesion, chemical resistance, potential for tunable surface properties |

| Adhesives | Anhydrides | Excellent adhesion to various substrates, high ductility, renewable resource |

Scaffolding for Novel Functional Materials Design (e.g., supramolecular assemblies, covalent organic frameworks)

While specific examples utilizing this compound are still emerging, the furan motif is a known building block for the construction of advanced functional materials such as covalent organic frameworks (COFs) and supramolecular assemblies.

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures. Furan-based building blocks, such as 2,5-diformylfuran, have been used to synthesize COFs with high surface areas and tunable porosity. rsc.orgresearchgate.netdntb.gov.uaresearchgate.net The bifunctionality of this compound presents an interesting possibility for the post-synthetic modification of furan-containing COFs, where the epoxide group could be used to graft other molecules onto the framework. Alternatively, a pre-functionalized monomer derived from this compound could be used in the direct synthesis of novel COFs. nih.gov

In supramolecular chemistry , the furan ring can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding. The ability to polymerize or functionalize this compound opens up possibilities for creating polymers that can self-assemble into well-defined supramolecular structures. These materials could have applications in areas such as sensing, drug delivery, and catalysis.

Utility in Catalyst and Ligand Design for Organocatalysis and Metal-Catalyzed Reactions

While direct applications of this compound as a catalyst or ligand are not extensively documented in publicly available research, its chemical structure, featuring both a furan ring and a reactive epoxide group, presents significant potential for the development of novel catalysts and ligands. The inherent functionalities of this molecule allow for its modification into structures suitable for both organocatalysis and metal-catalyzed reactions.

The furan moiety can be involved in various transformations, including Diels-Alder reactions and electrophilic substitutions, which can be exploited to build more complex molecular architectures. The epoxide ring, a versatile functional group, is susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity is key to introducing chirality and attaching the molecule to other chemical entities, including catalytic centers or polymer backbones.

In the realm of organocatalysis, the development of chiral catalysts is a major focus. Chiral epoxides, in particular, are valuable building blocks in the synthesis of complex organic molecules. researchgate.net Organocatalysts have been shown to be effective in ring-opening reactions of epoxides, facilitating the synthesis of functionalized and heterocyclic compounds. acs.org The stereoselective polymerization of epoxides, traditionally dominated by metal-based catalysts, can also be achieved using organocatalysts, leading to the formation of isotactic-enriched polyethers. rsc.org

For metal-catalyzed reactions, the furan ring can act as a coordinating group for a metal center, while the epoxide can be opened to introduce a chelating arm, thereby forming a bidentate or multidentate ligand. The synthesis of multisubstituted furans via metalloradical cyclization highlights the utility of furan rings in coordinating with metal catalysts to direct chemical transformations. nih.gov Furthermore, metal-salen complexes have been extensively studied as effective catalysts for the asymmetric ring-opening of epoxides, a reaction that allows for the enantioselective installation of two vicinal functional groups. mdpi.com

The following table summarizes potential research directions for utilizing this compound in catalyst and ligand design, based on the known reactivity of its constituent functional groups.

| Research Direction | Potential Application | Relevant Catalyst/Ligand Type |

| Asymmetric Ring-Opening | Synthesis of chiral diols and amino alcohols | Chiral organocatalysts, Metal-salen complexes |

| Polymerization | Creation of functional polymers and materials | Organocatalysts, Metal-based initiators |

| Ligand Synthesis | Development of novel ligands for cross-coupling reactions | Furan-based phosphine (B1218219) or amine ligands |

| Supported Catalysis | Immobilization of catalysts on solid supports | Furan-modified porous materials |

Emerging Applications in Advanced Chemical Technologies and Processes

The unique bifunctional nature of this compound positions it as a promising candidate for various emerging applications in advanced chemical technologies and processes, particularly in the development of sustainable and high-performance materials.

One of the most significant emerging applications is in the formulation of bio-based epoxy resins. The drive to replace petroleum-derived chemicals with sustainable alternatives has spurred research into furan-based polymers. Furan-based epoxy resins, derived from platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF), are being explored as alternatives to conventional epoxy resins based on bisphenol A (BPA), which has raised health concerns. d-nb.inforesearchgate.net For instance, 2,5-bis[(oxiran-2-yl-methoxy)methyl]furan (BOMF), a related furan-based diepoxide, has been successfully used to create fully bio-based epoxy resins with enhanced adhesive properties, outperforming traditional BPA-based systems in certain applications. d-nb.inforesearchgate.net While not the specific compound of focus, this research highlights the potential of furan epoxides in this field.

Another key application lies in the development of cross-linking agents for polymers and other materials. The furan moiety can participate in reversible Diels-Alder reactions, which is a powerful tool for creating self-healing materials and dynamic covalent networks. mdpi.com The furan oxidation-based cross-linking methodology is a versatile tool for studying interactions between proteins and nucleic acids and has potential therapeutic applications. rsc.orgnih.gov This reactivity, combined with the permanent cross-linking capability of the epoxide group, could lead to the design of novel materials with tunable properties. For example, furan-containing ethylene/vinyl acetate (B1210297) rubber has been shown to form thermoreversible cross-links with bismaleimide, demonstrating the potential for creating reprocessable and recyclable materials. nih.gov

The table below outlines some of the emerging applications for furan-based epoxides like this compound.

| Application Area | Specific Use | Key Advantages |

| Bio-based Polymers | Monomer for epoxy resins and polyesters | Renewable feedstock, potential for improved properties (e.g., adhesion) |

| Advanced Materials | Cross-linking agent for self-healing materials | Reversible cross-linking via Diels-Alder, tunable mechanical properties |

| Biotechnology | Chemical probes for studying biomolecular interactions | Site-selective cross-linking of nucleic acids and proteins |

| Coatings and Adhesives | Formulation of high-performance, sustainable coatings | Strong adhesion, potential for bio-based formulations |

While direct research on this compound is limited, the broader context of furan chemistry and epoxide reactivity strongly suggests its potential utility in these advanced applications. Further research is needed to fully explore and realize the capabilities of this specific compound.

Analytical Method Development for the Detection and Quantification of 2 2 Methyloxiran 2 Yl Furan

Chromatographic Separation Techniques

Chromatographic techniques are powerful tools for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including furan (B31954) derivatives. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common approaches.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a highly effective technique for the analysis of furan derivatives due to their volatility. nih.gov The development of a GC method for 2-(2-Methyloxiran-2-yl)furan would involve the optimization of several key parameters to achieve good resolution, sensitivity, and accuracy.

Sample Preparation: For samples in complex matrices, a sample preparation step is often necessary to extract and concentrate the analyte. Headspace solid-phase microextraction (HS-SPME) is a widely used technique for furan and its derivatives in food and beverage samples. globalresearchonline.net This method involves the adsorption of volatile compounds from the headspace above the sample onto a coated fiber, followed by thermal desorption into the GC injector.

GC Column Selection: The choice of the GC column is critical for the separation of the target analyte from other matrix components. A mid-polar to polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane or a polyethylene glycol (wax) stationary phase, would likely provide good separation for a compound with the polarity of this compound.

Temperature Programming: A temperature-programmed oven is essential to ensure the efficient elution of compounds with different boiling points. A typical program would start at a low initial temperature to allow for the separation of highly volatile compounds, followed by a gradual ramp to a higher final temperature to elute less volatile components.

Detector: A mass spectrometer (MS) is the preferred detector for the identification and quantification of this compound. MS provides high selectivity and sensitivity and allows for the structural confirmation of the analyte based on its mass spectrum. A flame ionization detector (FID) can also be used for quantification, particularly if the sample matrix is relatively clean. globalresearchonline.net

Interactive Data Table: Representative GC Method Parameters for Furan Derivatives

| Parameter | Setting for Furan Analysis | Setting for 2-Methylfuran (B129897) Analysis |

| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Injector Temp. | 250 °C | 250 °C |

| Oven Program | 40 °C (5 min), ramp to 230 °C at 10 °C/min | 35 °C (2 min), ramp to 200 °C at 15 °C/min |

| Carrier Gas | Helium | Helium |

| Detector | Mass Spectrometer (MS) | Mass Spectrometer (MS) |

This table presents typical GC parameters used for the analysis of furan and 2-methylfuran and can serve as a starting point for the method development for this compound.

High-performance liquid chromatography is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, a reversed-phase HPLC method would be the most appropriate approach.

Stationary Phase: A C18 or C8 column is a common choice for the separation of moderately polar organic compounds. These columns consist of silica particles that have been chemically modified with octadecyl or octyl silanes, respectively, creating a non-polar stationary phase.

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to improve the separation of compounds with different polarities.

Detector: A UV-Vis detector is commonly used for the detection of furan derivatives, as the furan ring exhibits absorbance in the ultraviolet region. nist.gov A photodiode array (PDA) detector can provide spectral information, which can aid in the identification of the analyte. For higher sensitivity and selectivity, an HPLC system can be coupled to a mass spectrometer (HPLC-MS).

Interactive Data Table: Representative HPLC Method Parameters for Furan Derivatives

| Parameter | Setting for Furan-2-carboxylic acid Analysis | Setting for Furfural (B47365) Analysis |

| Column | C18 (150 mm x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile | A: Water, B: Methanol |

| Gradient | 5% B to 95% B in 20 min | 20% B to 80% B in 15 min |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detector | UV at 254 nm | UV at 275 nm |

This table presents typical HPLC parameters used for the analysis of other furan derivatives and can be adapted for the method development for this compound.

Spectrophotometric and Spectrofluorometric Assay Development

Spectrophotometric and spectrofluorometric methods offer simpler and often faster alternatives to chromatographic techniques for the quantification of specific compounds, provided that a suitable chromophore or fluorophore is present or can be formed.

The furan ring itself exhibits UV absorbance, typically in the range of 200-220 nm. researchgate.net However, this region is prone to interference from other organic molecules. The presence of the oxirane ring and the methyl group in this compound may cause a slight bathochromic (red) shift in the absorption maximum. A detailed UV-Vis spectral analysis would be required to determine the optimal wavelength for quantification and to assess potential interferences.

For spectrofluorometric analysis, neither the furan nor the oxirane ring is inherently fluorescent. Therefore, a derivatization reaction would be necessary to introduce a fluorescent tag to the molecule. The oxirane ring is susceptible to ring-opening reactions with various nucleophiles. A fluorescent nucleophile could be used to react with the epoxide, yielding a fluorescent product that can be quantified. The development of such an assay would involve optimizing the reaction conditions (e.g., pH, temperature, and reagent concentration) and validating the method for linearity, sensitivity, and selectivity. While fluorescence quenching of certain epoxy compounds has been observed, the development of a specific fluorescence-based assay for this compound would require dedicated research. researchgate.net

Development of Sensors and Probes for Specific Detection in Chemical Systems

The development of chemical sensors and probes for the specific detection of this compound is a promising area of research for real-time monitoring and in-situ analysis. These sensors would ideally be designed to interact specifically with the target molecule, leading to a measurable signal.

One potential approach is the use of molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with recognition sites that are complementary in shape, size, and functionality to the target molecule. A MIP-based sensor for this compound could be developed by polymerizing functional monomers in the presence of the target molecule, which acts as a template. After removal of the template, the polymer contains cavities that can selectively rebind the analyte, leading to a change in a physical property, such as mass, refractive index, or electrical capacitance, which can be measured.

Another approach could involve the design of a chemosensor that undergoes a specific chemical reaction with the oxirane ring of this compound, resulting in a colorimetric or fluorometric response. For example, a probe containing a nucleophilic group could be designed to react with the epoxide, leading to a change in its electronic structure and, consequently, its spectroscopic properties. Research into sensors for furan and its derivatives is ongoing, with some studies exploring materials like green phosphorene for the detection of furan as a biomarker.

Future Research Directions and Unexplored Avenues for 2 2 Methyloxiran 2 Yl Furan

Exploration of Novel and Unprecedented Synthetic Routes

The development of efficient and sustainable synthetic methodologies is paramount to unlocking the potential of 2-(2-Methyloxiran-2-yl)furan. Future research should focus on moving beyond conventional epoxidation techniques to explore novel and unprecedented synthetic routes that offer advantages in terms of selectivity, atom economy, and environmental impact.

Key areas for exploration include:

Biocatalytic Epoxidation: The use of enzymes, such as lipases or peroxygenases, could offer a highly selective and environmentally benign route to this compound. Research in this area would involve screening for suitable enzymes, optimizing reaction conditions, and exploring enzyme immobilization for continuous flow processes.

Metal-Organic Framework (MOF)-Catalyzed Synthesis: The unique porous structure and tunable catalytic sites of MOFs could be leveraged for the selective epoxidation of a suitable furan-based precursor. Future studies could focus on designing MOFs with specific active metal centers and pore environments to enhance catalytic activity and selectivity.

Photocatalytic and Electrocatalytic Methods: These green synthetic approaches could provide alternative pathways to the target molecule, potentially under milder reaction conditions. Research would involve the development of novel photocatalysts or electrocatalytic systems capable of mediating the desired transformation.

A comparative overview of potential novel synthetic routes is presented in Table 1.

Table 1: Proposed Novel Synthetic Routes for this compound

| Synthetic Route | Potential Catalyst/Mediator | Anticipated Advantages | Research Focus |

|---|---|---|---|

| Biocatalytic Epoxidation | Immobilized Lipase or Peroxygenase | High selectivity, mild conditions, biodegradable catalyst | Enzyme screening and engineering, process optimization |

| MOF-Catalyzed Synthesis | Custom-designed Metal-Organic Framework | High catalytic activity, recyclability, tunable selectivity | MOF design and synthesis, characterization of active sites |

| Photocatalytic Epoxidation | Semiconductor-based photocatalyst | Use of light as a green energy source, ambient temperature | Development of efficient and stable photocatalysts |

| Electrocatalytic Synthesis | Modified electrode surface | Avoidance of chemical oxidants, precise reaction control | Electrode material design, mechanistic studies |

Investigation of New Reactivity Patterns and Mechanistic Discoveries

The unique juxtaposition of the furan (B31954) ring and the epoxide moiety in this compound suggests a rich and largely unexplored reactivity landscape. Future investigations should aim to uncover novel reactivity patterns and elucidate the underlying reaction mechanisms, which could lead to the synthesis of a diverse range of new molecules.

Unexplored avenues include:

Intramolecular Rearrangements: The proximity of the furan and epoxide rings could facilitate novel acid- or metal-catalyzed intramolecular rearrangement reactions, leading to the formation of complex heterocyclic scaffolds.

Domino and Cascade Reactions: The development of one-pot reactions where the furan ring and the epoxide are sequentially functionalized would provide an efficient route to highly complex molecular architectures.

Ring-Opening Reactions with Novel Nucleophiles: While epoxide ring-opening with common nucleophiles is known, the exploration of a wider range of carbon, nitrogen, and sulfur-based nucleophiles could yield novel functionalized furan derivatives with interesting biological or material properties.

Advanced Materials Design and Engineering through this compound Polymerization and Modification

The presence of the polymerizable epoxide group makes this compound a promising monomer for the creation of advanced, bio-based materials. Future research should focus on the controlled polymerization of this monomer and the subsequent modification of the resulting polymers to tailor their properties for specific applications.

Key research directions include:

Living and Controlled Polymerization: The development of living/controlled polymerization techniques, such as anionic or cationic ring-opening polymerization, would allow for precise control over polymer molecular weight and architecture (e.g., block copolymers, star polymers).

Cross-linked Networks and Thermosets: Investigating the curing of this compound with various cross-linkers could lead to the development of bio-based thermosets with enhanced thermal and mechanical properties. researchgate.net Furan-based polymers have shown potential for improved glass transition temperatures and glassy moduli compared to their phenyl-based counterparts. researchgate.net

Post-Polymerization Modification: The furan rings within the polymer backbone could serve as handles for post-polymerization modification through reactions such as Diels-Alder cycloadditions, allowing for the tuning of material properties like solubility, thermal stability, and self-healing capabilities.

Table 2 outlines potential properties and applications of polymers derived from this compound.

Table 2: Potential Properties and Applications of this compound-Based Polymers

| Polymer Type | Potential Properties | Potential Applications | Research Focus |

|---|---|---|---|

| Linear Thermoplastics | Renewable, potentially biodegradable, tunable properties | Bio-based packaging, films, and fibers | Controlled polymerization methods, structure-property relationships |

| Cross-linked Thermosets | High thermal stability, good mechanical strength, chemical resistance | Bio-based composites, adhesives, and coatings | Curing kinetics and mechanisms, development of novel cross-linkers |

| Functional Polymers | Self-healing, stimuli-responsive, modifiable | Smart materials, drug delivery systems, advanced coatings | Post-polymerization modification strategies, characterization of functional properties |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Synthesis and Reaction Optimization

The application of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerate the discovery and optimization of synthetic routes and reaction conditions for this compound and its derivatives.

Future research in this domain could involve:

Predictive Synthesis: Developing ML models trained on existing reaction databases to predict the optimal catalysts, solvents, and conditions for the synthesis of this compound and its subsequent transformations.

Reaction Optimization: Utilizing AI-driven algorithms to explore the vast parameter space of a chemical reaction in an automated and efficient manner, leading to improved yields and selectivities.

Property Prediction: Employing ML models to predict the physicochemical and material properties of polymers derived from this compound, thereby guiding the design of new materials with desired characteristics.

Theoretical Insights into Unprecedented Reaction Pathways and Compound Transformations

Computational chemistry and theoretical studies can provide invaluable insights into the fundamental reactivity and potential transformations of this compound, guiding experimental efforts towards the discovery of novel reactions and molecules.

Areas for theoretical investigation include:

Mechanistic Elucidation: Using quantum chemical methods, such as Density Functional Theory (DFT), to elucidate the detailed mechanisms of known and hypothetical reactions of this compound, including transition state analysis and reaction energy profiles. Theoretical studies have been used to investigate the reaction kinetics of furan derivatives with hydroxyl radicals. researchgate.net

Exploration of Unprecedented Pathways: Computational screening of potential, yet undiscovered, reaction pathways and transformations of this compound, which could inspire new experimental investigations.

In Silico Design of Derivatives: The computational design of novel derivatives of this compound with tailored electronic and steric properties for specific applications in catalysis or materials science.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile, bio-based building block for the synthesis of novel molecules and advanced materials, contributing to a more sustainable chemical industry.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methyloxiran-2-yl)furan, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of this compound typically involves epoxidation of furan derivatives or coupling reactions. For example, the Feist-Benary cyclization (using α-haloketones or aldehydes with phosphoranes) is a viable route for generating substituted furan-epoxide hybrids . Optimization parameters include:

- Catalyst selection : Transition-metal catalysts (e.g., VO(acac)₂) improve epoxidation efficiency.

- Temperature control : Reactions conducted at 0–25°C minimize side-product formation.

- Purification : Chromatographic techniques (e.g., flash chromatography) or crystallization ensure ≥95% purity .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The epoxide protons (δ ~3.0–3.5 ppm) and furan ring protons (δ ~6.5–7.5 ppm) are diagnostic. Coupling constants (e.g., J = 4–6 Hz for epoxide protons) confirm stereochemistry .

- IR spectroscopy : Epoxide C-O stretching (~850 cm⁻¹) and furan C=C stretching (~1600 cm⁻¹) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What are the primary oxidation and reduction pathways for this compound, and how do they influence downstream applications?

- Methodological Answer :

- Oxidation : Using mCPBA or H₂O₂ generates diols or carbonyl derivatives, which are intermediates for bioactive molecules (e.g., antitumor agents) .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) opens the epoxide ring to yield dihydrofuran alcohols, useful in polymer chemistry .

- Monitoring : TLC or GC-MS tracks reaction progress and identifies byproducts .

Advanced Research Questions

Q. How does the steric and electronic environment of the 2-methyloxiran moiety affect nucleophilic ring-opening reactions?

- Methodological Answer :

- Steric effects : The 2-methyl group hinders nucleophilic attack at the adjacent epoxide carbon, favoring regioselectivity at the less hindered position. Computational studies (DFT) predict transition-state energies to rationalize product ratios .

- Electronic effects : Electron-withdrawing substituents on the furan ring polarize the epoxide, accelerating nucleophilic attack. Kinetic studies (e.g., pseudo-first-order rate constants) quantify reactivity .

Q. What computational methods are suitable for predicting the reactivity of the epoxide ring in this compound with nucleophilic agents?

- Methodological Answer :